1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety and an imidazole carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions.
Introduction of the Imidazole Group: The next step involves the introduction of the imidazole group. This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an imidazole derivative.
Carboxylation: The final step is the carboxylation of the imidazole ring to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide or a suitable carboxylating agent under specific reaction conditions.
Industrial Production Methods
Industrial production of 1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the morpholinopyrimidine or imidazole rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid has numerous scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as hypoxia-inducible factor prolyl hydroxylases (HIF-PHs), which play a role in oxygen sensing and erythropoietin production . By inhibiting these enzymes, the compound can modulate the expression of genes involved in hypoxia response and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Molidustat: A similar compound that also inhibits HIF-PHs and is used in the treatment of renal anemia.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share structural similarities and are used as TRK inhibitors in cancer treatment.
Uniqueness
1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is unique due to its specific combination of morpholinopyrimidine and imidazole carboxylic acid moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H13N5O3 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-6-17(8-15-9)11-5-10(13-7-14-11)16-1-3-20-4-2-16/h5-8H,1-4H2,(H,18,19) |
InChI Key |
JUDHSSOKZQIWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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